molecular formula C9H9N3O3 B8688319 1-(2-Hydroxyethyl)-5-nitrobenzimidazole

1-(2-Hydroxyethyl)-5-nitrobenzimidazole

Cat. No.: B8688319
M. Wt: 207.19 g/mol
InChI Key: MUEGAWWRBFNZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-5-nitrobenzimidazole is a benzimidazole derivative characterized by a nitro group at the 5-position and a 2-hydroxyethyl substituent at the 1-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, and substitutions at specific positions significantly influence their chemical reactivity, biological activity, and applications.

This compound has been studied in contexts ranging from medicinal chemistry to material science. For example, derivatives of nitrobenzimidazoles are investigated for antimicrobial properties, with structural analogs like metronidazole (a nitroimidazole) serving as reference compounds . Its synthesis typically involves nitration of benzimidazole precursors or alkylation with hydroxyethyl groups, as reported in studies on related structures .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(5-nitrobenzimidazol-1-yl)ethanol

InChI

InChI=1S/C9H9N3O3/c13-4-3-11-6-10-8-5-7(12(14)15)1-2-9(8)11/h1-2,5-6,13H,3-4H2

InChI Key

MUEGAWWRBFNZCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CN2CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-(2-Hydroxyethyl)-5-nitrobenzimidazole 1: 2-hydroxyethyl; 5: nitro C₉H₉N₃O₃ Antimicrobial potential, improved solubility
5-Nitrobenzimidazole 5: nitro C₇H₅N₃O₂ Base structure; moderate reactivity
2-Ethyl-5-nitro-1H-benzimidazole 2: ethyl; 5: nitro C₉H₉N₃O₂ Enhanced lipophilicity; synthetic intermediate
2-Benzyl-5-nitro-1H-benzimidazole 2: benzyl; 5: nitro C₁₄H₁₁N₃O₂ Increased aromaticity; antimicrobial activity
2-(Chloromethyl)-1-methyl-5-nitrobenzimidazole 1: methyl; 2: chloromethyl; 5: nitro C₉H₈ClN₃O₂ Reactive intermediate; toxicity concerns
Metronidazole (1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole) Imidazole core; 2-methyl, 5-nitro, 1-hydroxyethyl C₆H₉N₃O₃ Broad-spectrum antimicrobial agent

Key Observations :

  • Substituent Position : The 5-nitro group is conserved across analogs, critical for redox-mediated biological activity (e.g., metronidazole’s anaerobic bactericidal effects) .
  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in this compound enhances water solubility compared to ethyl or benzyl substituents, which may improve bioavailability .

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